molecular formula C8H18N2O2S B13186188 N-[(Azepan-3-yl)methyl]methanesulfonamide

N-[(Azepan-3-yl)methyl]methanesulfonamide

Cat. No.: B13186188
M. Wt: 206.31 g/mol
InChI Key: QYKWOXFHKQCUHU-UHFFFAOYSA-N
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Description

N-[(Azepan-3-yl)methyl]methanesulfonamide is a chemical compound with the molecular formula C8H18N2O2S and a molecular weight of 206.31 g/mol . This compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, and a methanesulfonamide group. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(Azepan-3-yl)methyl]methanesulfonamide typically involves the reaction of azepane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity.

Chemical Reactions Analysis

Types of Reactions: N-[(Azepan-3-yl)methyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions: Major Products Formed:

Scientific Research Applications

N-[(Azepan-3-yl)methyl]methanesulfonamide has a wide range of applications in scientific research:

  • Chemistry : Used as a building block in the synthesis of more complex molecules.
  • Biology : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
  • Medicine : Explored for its potential therapeutic effects, particularly in the development of new drugs.
  • Industry : Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-[(Azepan-3-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The azepane ring provides structural rigidity and enhances binding affinity .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: N-[(Azepan-3-yl)methyl]methanesulfonamide is unique due to its seven-membered azepane ring, which provides distinct steric and electronic properties compared to its five- and six-membered counterparts. This uniqueness can result in different biological activities and binding affinities, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H18N2O2S

Molecular Weight

206.31 g/mol

IUPAC Name

N-(azepan-3-ylmethyl)methanesulfonamide

InChI

InChI=1S/C8H18N2O2S/c1-13(11,12)10-7-8-4-2-3-5-9-6-8/h8-10H,2-7H2,1H3

InChI Key

QYKWOXFHKQCUHU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC1CCCCNC1

Origin of Product

United States

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